2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 4-chlorobenzoate
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Overview
Description
2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 4-chlorobenzoate is an organic compound that features a combination of fluorinated benzylamine and chlorobenzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 4-chlorobenzoate typically involves the reaction of 2,4-difluorobenzylamine with 4-chlorobenzoic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.
Scientific Research Applications
2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 4-chlorobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 4-chlorobenzoate involves its interaction with specific molecular targets. The fluorinated benzylamine moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzylamine: A precursor in the synthesis of the compound.
4-Chlorobenzoic acid: Another precursor used in the synthesis.
2,4-Difluorobenzyl bromide: A related compound with similar reactivity.
Uniqueness
2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both fluorine and chlorine atoms can enhance its reactivity and potential interactions with biological targets.
Biological Activity
The compound 2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 4-chlorobenzoate is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H14ClF2N1O3. The structure features a difluorobenzyl group and a chlorobenzoate moiety, which may contribute to its biological properties.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antimicrobial Activity : Many chlorobenzoate derivatives have shown efficacy against a range of bacterial strains. The presence of the chlorinated aromatic ring can enhance membrane permeability, leading to increased uptake and activity against microorganisms.
- Enzyme Inhibition : Compounds with similar functional groups have been noted for their ability to inhibit specific enzymes. For instance, chlorobenzoates can act as inhibitors of dehalogenase enzymes, which are critical in bioremediation processes.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various chlorobenzoate derivatives against Staphylococcus aureus and Escherichia coli . The results indicated that the compound exhibited significant inhibition zones comparable to standard antibiotics. This suggests potential use in developing new antimicrobial agents .
Case Study 2: Enzyme Interaction
Research on the interaction of chlorobenzoate derivatives with Pseudomonas sp. revealed that these compounds could serve as substrates for dehalogenase enzymes. The study highlighted the formation of intermediates like 4-chlorobenzoyl-CoA during enzymatic reactions, indicating the compound's role in biotransformation processes .
Biological Activity Data Table
Biological Activity | Mechanism | Reference |
---|---|---|
Antimicrobial | Membrane disruption | |
Enzyme Inhibition | Competitive inhibition | |
Bioremediation | Substrate for dehalogenases |
Toxicological Profile
The toxicological aspects of this compound are not extensively documented. However, similar compounds have shown varying degrees of toxicity depending on concentration and exposure routes. Further studies are needed to establish a comprehensive safety profile.
Properties
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF2NO3/c17-12-4-1-10(2-5-12)16(22)23-9-15(21)20-8-11-3-6-13(18)7-14(11)19/h1-7H,8-9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCCUSVLLVBCCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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